

# Antiviral Properties of Hypericin Against Enveloped Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Hypericin |           |
| Cat. No.:            | B13386139 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Hypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), has garnered significant scientific interest for its potent biological activities, including antidepressant, antitumor, and antiviral effects.[1][2] This guide provides an in-depth technical overview of hypericin's antiviral properties, specifically targeting enveloped viruses. Its primary mechanism of action is a light-dependent process known as photodynamic inactivation, which offers a unique approach to antiviral therapy.[1][3][4] Hypericin's efficacy is particularly noted against a broad spectrum of enveloped viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), influenza virus, and various coronaviruses.[5][6][7] The compound's mechanism relies on its ability to generate reactive oxygen species upon illumination, leading to the inactivation of viral particles.[5]

# Core Mechanism of Action: Photodynamic Inactivation (PDI)

The principal antiviral mechanism of **hypericin** against enveloped viruses is photodynamic inactivation (PDI). This process is contingent upon the presence of both light and oxygen.

• Photoactivation: **Hypericin**, in its ground state, absorbs photons from visible light. This elevates the molecule to an excited singlet state.



- Intersystem Crossing: The excited singlet state of hypericin can undergo intersystem crossing to a more stable, longer-lived triplet state.
- Energy Transfer and ROS Generation: In its triplet state, **hypericin** acts as a potent photosensitizer. It can transfer its energy to molecular oxygen (<sup>3</sup>O<sub>2</sub>), generating highly reactive singlet oxygen (<sup>1</sup>O<sub>2</sub>). This is the primary Type II photodynamic reaction. Alternatively, it can participate in Type I reactions, generating other reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.
- Virucidal Effect: The generated ROS, particularly singlet oxygen, are highly cytotoxic and react readily with components of the viral envelope.[5] This leads to:
  - Lipid Peroxidation: Damage to the lipid bilayer of the viral envelope, compromising its integrity.
  - Protein Crosslinking: Crosslinking and degradation of viral envelope proteins, including glycoproteins essential for attachment and fusion with host cells.[8]

This damage to the viral envelope physically inactivates the virion, preventing it from successfully infecting host cells. Specifically, it has been shown to inhibit the fusion process between the virus and the host cell membrane.[9][10][11] This mechanism's reliance on the viral envelope explains why **hypericin** is effective against enveloped viruses but not non-enveloped ones like adenovirus or poliovirus.[12][13]

#### **Additional Mechanisms**

Beyond PDI, studies have suggested other antiviral actions of **hypericin**:

- Enzyme Inhibition: Hypericin has been shown to inhibit the activity of specific viral enzymes.
   For instance, it can inhibit the alkaline nuclease (AN) of Herpes Simplex Virus Type 1 (HSV-1) and the 3CL protease (3CLpro) of coronaviruses like Porcine Epidemic Diarrhea Virus (PEDV).[14][15]
- Interference with Viral Replication and Assembly: Some research suggests that hypericin
  can interfere with the later stages of the viral life cycle, such as the assembly or shedding of
  new viral particles.[3][6]





Click to download full resolution via product page

Caption: Photodynamic inactivation of enveloped viruses by hypericin.



## **Quantitative Data on Antiviral Activity**

The antiviral efficacy of **hypericin** is quantified by its 50% effective concentration (EC<sub>50</sub>) or 50% inhibitory concentration (IC<sub>50</sub>), while its toxicity to host cells is measured by the 50% cytotoxic concentration (CC<sub>50</sub>). A higher selectivity index (SI = CC<sub>50</sub>/IC<sub>50</sub>) indicates greater antiviral specificity.



| Virus<br>Family                                          | Virus                                     | Assay                 | EC <sub>50</sub> /<br>IC <sub>50</sub> (μΜ) | CC50 (µM)                  | Cell Line        | Referenc<br>e |
|----------------------------------------------------------|-------------------------------------------|-----------------------|---------------------------------------------|----------------------------|------------------|---------------|
| Herpesvirid<br>ae                                        | Herpes<br>Simplex<br>Virus-1<br>(HSV-1) F | Plaque<br>Reduction   | 2.59 ± 0.08                                 | >100<br>(approx.)          | Vero             | [14]          |
| Herpes Simplex Virus-1 (HSV-1) SM44                      | Plaque<br>Reduction                       | 2.94 ± 0.10           | >100<br>(approx.)                           | Vero                       | [14]             |               |
| Coronavirid<br>ae                                        | Porcine Epidemic Diarrhea Virus (PEDV)    | Post-<br>treatment    | 3.53 ± 0.33                                 | 56.73 ± 9.4                | Vero             | [15]          |
| Transmissi<br>ble<br>Gastroente<br>ritis Virus<br>(TGEV) | Post-<br>treatment                        | 2.11 ± 0.14           | 97.06 ± 9.4                                 | ST                         | [15]             |               |
| SARS-<br>CoV-2<br>(Ancestral)                            | Plaque<br>Reduction                       | 0.0011 (1.1<br>nM)    | >99                                         | Vero                       | [16]             | _             |
| Human<br>Coronaviru<br>s (HCoV-<br>229E)                 | Hypericum<br>Extract                      | 1.37 ± 0.2<br>(μg/mL) | Not<br>specified                            | Huh-7                      | [17]             |               |
| Orthomyxo<br>viridae                                     | Influenza A<br>Virus                      | CPE<br>Inhibition     | 40 (μg/mL)<br>Extract                       | 1500<br>(μg/mL)<br>Extract | MDCK             | [18]          |
| Retrovirida<br>e                                         | Moloney<br>Murine                         | In vitro              | 6 (μg/mL)                                   | ~25<br>(μg/mL)             | Not<br>specified | [12]          |



Leukemia Virus (Mo-MuLV)

# Experimental Protocols Virucidal Assay Protocol

This assay determines the direct inactivating effect of **hypericin** on viral particles.

- Preparation: Prepare serial dilutions of **hypericin** in a suitable buffer (e.g., PBS).
- Incubation: Mix a known titer of the virus stock with each hypericin dilution. Prepare parallel sets for light-exposed and dark (control) conditions.
- Light Exposure: Expose one set of virus-**hypericin** mixtures to a calibrated light source (e.g., fluorescent light) for a defined period (e.g., 1 hour) at a controlled temperature.[8] Keep the control set in the dark for the same duration.
- Removal of Compound: Dilute the mixtures significantly to reduce the hypericin concentration below its effective level, or use methods like gel filtration to separate the virus from the compound.
- Infection: Inoculate susceptible host cell monolayers with the treated viral suspensions.
- Quantification: After an appropriate incubation period, quantify the remaining viral infectivity using a standard method, such as a plaque assay or TCID<sub>50</sub> assay. The reduction in viral titer compared to the untreated control indicates virucidal activity.[16]





Click to download full resolution via product page

Caption: General workflow for a virucidal assay.



### **Plaque Reduction Assay Protocol**

This assay is used to determine the concentration of **hypericin** that inhibits virus replication by 50% (EC<sub>50</sub>).

- Cell Seeding: Seed host cells in multi-well plates and grow them to near-confluency.[13]
- Infection: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for a set adsorption period (e.g., 1 hour at 37°C).[13]
- Treatment: After adsorption, wash the cells to remove unadsorbed virus. Add an overlay medium (e.g., containing 1% methylcellulose) with serial dilutions of **hypericin**.
- Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-5 days), depending on the virus.
- Staining: Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain them with a solution like crystal violet to visualize the plaques.
- Quantification: Count the number of plaques in each well. The EC<sub>50</sub> is calculated as the concentration of **hypericin** that reduces the plaque number by 50% compared to the virus control (no drug).[14]





Click to download full resolution via product page

Caption: Workflow for a plaque reduction assay.



## Cytotoxicity Assay (MTT Assay) Protocol

This assay determines the concentration of **hypericin** that is toxic to the host cells (CC<sub>50</sub>).

- Cell Seeding: Seed host cells in a 96-well plate at a specific density (e.g., 1 x 10<sup>4</sup> cells/well)
  and allow them to adhere overnight.[15]
- Treatment: Remove the medium and add fresh medium containing serial dilutions of hypericin. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).[19]
- Incubation: Incubate the plate for a duration that matches the antiviral assay (e.g., 48 hours).
   [15]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[20]
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculation: Calculate cell viability as a percentage relative to the untreated control. The CC<sub>50</sub> is the concentration of **hypericin** that reduces cell viability by 50%.[21]





Click to download full resolution via product page

Caption: Workflow for a standard MTT cytotoxicity assay.



#### Conclusion

**Hypericin** demonstrates potent antiviral activity against a wide range of enveloped viruses, primarily through a light-activated, virucidal mechanism that targets the viral envelope. Its ability to generate reactive oxygen species upon illumination leads to irreparable damage to viral lipids and proteins, effectively neutralizing virions before they can infect host cells. The high selectivity indices reported for some viruses underscore its potential as a specific antiviral agent. However, the absolute requirement for light activation is a key consideration for its therapeutic application, suggesting its utility may be greatest in treating localized infections or in applications such as the sterilization of blood products.[8][22] Further research into formulation, delivery methods, and in vivo efficacy is necessary to fully realize the therapeutic potential of **hypericin** in combating diseases caused by enveloped viruses.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Hypericin--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activities of hypericin PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Hypericin An Antiviral Component of St. John's Wort Aphios [aphios.com]
- 7. Medical Attributes of St. John's Wort (Hypericum perforatum) Herbal Medicine NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hypericin as an inactivator of infectious viruses in blood components PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]

### Foundational & Exploratory





- 10. Photodynamic inactivation of infectivity of human immunodeficiency virus and other enveloped viruses using hypericin and rose bengal: inhibition of fusion and syncytia formation PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Virucidal activity of hypericin against enveloped and non-enveloped DNA and RNA viruses PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hypericum perforatum and Its Ingredients Hypericin and Pseudohypericin Demonstrate an Antiviral Activity against SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypericin blocks the function of HSV-1 alkaline nuclease and suppresses viral replication
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypericin Inhibit Alpha-Coronavirus Replication by Targeting 3CL Protease PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Potent Virucidal Activity In Vitro of Photodynamic Therapy with Hypericum Extract as Photosensitizer and White Light against Human Coronavirus HCoV-229E - PMC [pmc.ncbi.nlm.nih.gov]
- 18. virosin.org [virosin.org]
- 19. mdpi.com [mdpi.com]
- 20. Green synthesis and in vitro photodynamic efficacy of hypericin: Cytotoxicity assessment on MCF-7 breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Strategies for evaluation of enveloped virus inactivation in red cell concentrates using hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Antiviral Properties of Hypericin Against Enveloped Viruses: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13386139#antiviral-properties-of-hypericin-against-enveloped-viruses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com